molecular formula C15H13ClN2O5 B5776782 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide

Cat. No.: B5776782
M. Wt: 336.72 g/mol
InChI Key: IVPUSIRKUBVRSA-UHFFFAOYSA-N
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Description

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 This compound is characterized by the presence of a chloro group, two methoxy groups, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by a coupling reaction with 3,5-dimethoxyaniline under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 4-amino-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as a ligand. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3,5-dimethoxyphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3,5-dimethoxy-4-nitrobenzamide: Lacks the chloro group, which may affect its substitution reactions and overall stability.

    4-chloro-3-nitrobenzamide: Lacks the methoxy groups, which may influence its solubility and interaction with biological targets.

Uniqueness

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide is unique due to the presence of both electron-withdrawing (chloro and nitro) and electron-donating (methoxy) groups

Properties

IUPAC Name

4-chloro-N-(3,5-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-6-10(7-12(8-11)23-2)17-15(19)9-3-4-13(16)14(5-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUSIRKUBVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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